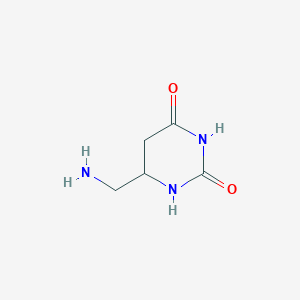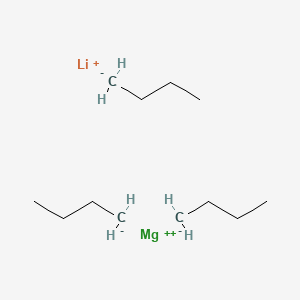
Tri-N-butyllithium magnesate, 0.7M IN &
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-N-butyllithium magnesate is a chemical compound with the empirical formula C12H27LiMg. It is commonly used as a base and deprotonating agent in various chemical reactions. This compound is typically available as a 0.7 M solution in diethyl ether and hexanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-N-butyllithium magnesate is synthesized through the reaction of n-butyllithium with magnesium. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include:
Solvent: Diethyl ether or hexanes
Temperature: Room temperature
Atmosphere: Inert (e.g., nitrogen or argon)
The reaction can be represented as follows:
3C4H9Li+Mg→C12H27LiMg
Industrial Production Methods
In industrial settings, the production of Tri-N-butyllithium magnesate involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-N-butyllithium magnesate undergoes various types of chemical reactions, including:
Deprotonation: It is used to deprotonate furans, fluoro aromatics, thiophenes, oxazoles, and benzoxazoles.
Grignard Reactions: It participates in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Furans, fluoro aromatics, thiophenes, oxazoles, benzoxazoles
Conditions: Inert atmosphere, room temperature, diethyl ether or hexanes as solvents
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of furans leads to the formation of furan anions, which can further react to form various derivatives .
Wissenschaftliche Forschungsanwendungen
Tri-N-butyllithium magnesate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tri-N-butyllithium magnesate involves the deprotonation of substrates through the transfer of a lithium ion. The compound acts as a strong base, abstracting protons from various substrates to form anions. These anions can then participate in further chemical reactions, such as nucleophilic substitution or addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base used for deprotonation reactions.
n-Butyllithium: A commonly used organolithium reagent with similar applications.
Grignard Reagents: Organomagnesium compounds used in nucleophilic addition reactions.
Uniqueness
Tri-N-butyllithium magnesate is unique in its ability to combine the properties of both lithium and magnesium reagents. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H27LiMg |
|---|---|
Molekulargewicht |
202.6 g/mol |
IUPAC-Name |
lithium;magnesium;butane |
InChI |
InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |
InChI-Schlüssel |
BRZNWMVATGSOEK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


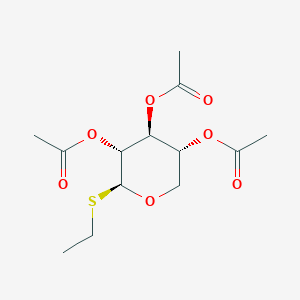
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
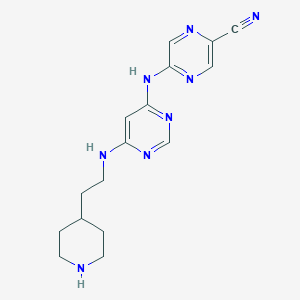

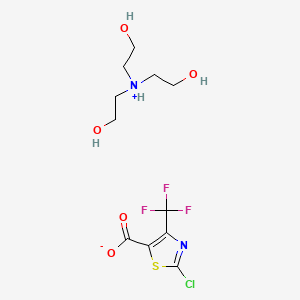




![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
